tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
Description
tert-Butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate (CAS: 1276666-19-3 or 1638743-92-6, depending on source ) is a chiral heterocyclic compound featuring a seven-membered 1,4-diazepane ring with a methyl substituent at the (7R)-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30–214.31 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the diazepane ring during synthetic processes, making it a key intermediate in pharmaceutical chemistry, particularly for antithrombotic agents and central nervous system (CNS) drug candidates .
Properties
IUPAC Name |
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDMHWWVXLFDB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution and Cyclization
One of the primary strategies involves the reaction of suitable amines with carbamoyl chlorides or related derivatives, followed by cyclization to form the diazepane ring. For instance, the process described in patent WO2015008218A2 involves:
- Starting Material: A precursor amine, such as benzylamine derivatives or methyl-substituted amines.
- Reaction Conditions: The amine reacts with carbamoyl chlorides (e.g., tert-butyl carbamoyl chloride) in the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which facilitate nucleophilic attack on the carbamoyl chloride.
- Cyclization: The intermediate undergoes intramolecular cyclization, often promoted by heating or specific solvents, to form the diazepane ring with the methyl substitution at the 7-position.
Use of Protecting Groups and Deprotection
The synthesis often employs protecting groups to safeguard functional groups during multi-step reactions:
- Boc (tert-butoxycarbonyl): Used to protect amines during intermediate steps. Deprotection is achieved with trifluoroacetic acid (TFA), yielding the free amine necessary for subsequent cyclization or coupling reactions.
- Other Protecting Groups: Benzyl groups are sometimes used, especially when aromatic substitutions are involved, and are removed via hydrogenolysis under hydrogen atmosphere with Pd/C catalysts.
Ring Construction via Cyclization of Linear Precursors
The diazepane ring is typically constructed through intramolecular cyclization of diamine intermediates:
- Method: Linear diamine derivatives bearing appropriate leaving groups (e.g., halides or activated esters) are cyclized under basic or thermal conditions.
- Example: In one approach, a precursor bearing a suitable leaving group reacts with an internal nucleophile to close the seven-membered diazepane ring.
Functionalization at the 7-Position
The methyl substitution at the 7-position is introduced either through:
- Alkylation: Using methylating agents such as methyl iodide or methyl triflate on the diazepane ring precursor.
- Starting from Methyl-Substituted Precursors: Synthesis begins with methylated diamines or amino acids, which are then cyclized and functionalized accordingly.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Carbamoylation | tert-Butyl carbamoyl chloride | Base (TEA, DIPEA) | Formation of carbamate intermediates |
| Cyclization | Heating or reflux | Elevated temperature | Ring closure to form diazepane |
| Deprotection | TFA | Room temperature | Removal of Boc groups |
| Alkylation | Methyl iodide or methyl triflate | Reflux or room temperature | Introduction of methyl group at 7-position |
| Hydrogenolysis | H₂, Pd/C | Atmospheric pressure | Benzyl group removal when applicable |
Representative Synthetic Route
A typical synthetic sequence based on the literature involves:
- Step 1: Protection of amines with Boc groups.
- Step 2: Nucleophilic substitution with carbamoyl chlorides to introduce the carbamate functionality.
- Step 3: Intramolecular cyclization to form the diazepane ring.
- Step 4: Alkylation at the 7-position with methylating agents.
- Step 5: Deprotection of Boc groups to yield the final compound.
Research Findings and Data
Research articles and patents highlight the importance of controlling reaction conditions such as temperature, solvent choice, and reagent equivalents to optimize yield and stereoselectivity:
- Yield Data: Typical yields for key steps range from 70% to 85%, with purification often achieved via chromatography or recrystallization.
- Stereochemistry: The (7R) configuration is maintained through stereospecific reactions, often confirmed via chiral chromatography or NMR analysis.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Main Steps | Typical Yield | Notes |
|---|---|---|---|---|---|
| Carbamate Cyclization | Amines + carbamoyl chlorides | TEA, DBU | Carbamate formation, ring cyclization | 70-85% | Known in patent WO2015008218A2 |
| Ring Construction | Linear diamines | Heat, base | Intramolecular cyclization | 65-80% | Common in patents and literature |
| Methylation | Precursor diazepane | Methyl iodide/triflate | Alkylation at 7-position | 60-75% | Ensures stereochemistry |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Synthesis of Orexin Receptor Antagonists
One of the primary applications of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate is in the synthesis of orexin receptor antagonists, such as suvorexant. Suvorexant is used in the treatment of insomnia and works by inhibiting the action of orexin, a neurotransmitter that regulates arousal and wakefulness. The compound serves as a critical intermediate in the synthetic pathway for suvorexant and related compounds.
Case Study : A patent describes a process where this compound is converted into various diazepan derivatives through a series of chemical reactions involving coupling agents and deprotection steps . This process highlights the compound's utility in developing therapeutics aimed at sleep disorders.
Building Block for Drug Development
This compound acts as a versatile building block in medicinal chemistry. Its structural features allow for modifications that can lead to the development of novel pharmacophores.
Research Insight : Studies have shown that modifications to the diazepane ring can yield compounds with enhanced biological activity against specific targets, making it a valuable scaffold for drug discovery .
Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules. Detailed studies using techniques such as molecular docking and biochemical assays are required to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences between the target compound and its analogs:
Key Differences and Implications
Ring Size and Substituent Position :
- The target compound’s seven-membered diazepane ring offers greater conformational flexibility compared to the six-membered piperazine analog (e.g., tert-butyl piperazine-1-carboxylate) .
- Methyl substitution at the 7R position (vs. 5S in QM-7224) alters steric and electronic profiles, impacting receptor binding in CNS targets .
Chirality and Bioactivity :
- Enantiomers like (7R)- and (7S)-methyl derivatives exhibit divergent pharmacological profiles. For example, the (S)-enantiomer (CAS 1638744-15-6) is priced higher (~€468/100 mg), suggesting specialized applications .
The unsubstituted diazepane analog (CAS 84793-24-8) serves as a versatile scaffold for introducing diverse substituents during drug development .
Synthetic Utility :
Biological Activity
tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate , a compound with the CAS number 1638743-92-6, belongs to the class of diazepanes and is characterized by its unique structural properties. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Molecular Structure
- Molecular Formula: CHNO
- Molecular Weight: 214.31 g/mol
- IUPAC Name: this compound
- Synonyms: (R)-4-Boc-5-methyl-1,4-diazepane; (R)-1-Boc-7-methyl-1,4-diazepane
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, including:
- Neuroactive Properties: The compound has been studied for its effects on the central nervous system (CNS), particularly as a potential anxiolytic agent. Its structure suggests possible interactions with GABA receptors, which are critical for anxiety modulation.
- Antidepressant Effects: Preliminary studies indicate that this compound may influence serotonin pathways, suggesting potential antidepressant properties.
The proposed mechanism involves modulation of neurotransmitter systems, particularly through interactions with GABAergic and serotonergic receptors. This modulation can lead to alterations in mood and anxiety levels.
Study 1: Anxiolytic Activity
A recent study evaluated the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups. The study utilized the elevated plus maze and open field tests to assess anxiety levels.
Study 2: Antidepressant Potential
Another investigation focused on the antidepressant potential of the compound. It was administered to rodents subjected to chronic stress models. Results showed a marked improvement in depressive behaviors, suggesting that it may enhance serotonergic transmission.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Significant reduction in anxiety behavior | Study 1 |
| Antidepressant | Improvement in depressive symptoms | Study 2 |
| Property | This compound |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1638743-92-6 |
Q & A
Q. What are the standard synthetic routes for tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via Boc protection of 7-methyl-1,4-diazepane. A common method involves reacting 7-methyl-1,4-diazepane with Boc anhydride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Yield optimization requires stoichiometric control of Boc anhydride (1.1–1.2 equivalents), extended reaction times (4–6 hours), and purification via silica gel chromatography with hexane/ethyl acetate gradients. Monitoring by TLC (Rf ~0.3 in 4:1 hexane/EtOAc) ensures completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
1H/13C NMR confirms the Boc-protected structure, with key markers including the tert-butyl singlet (δ 1.4–1.5 ppm) and methyl signals (δ 1.1–1.3 ppm). HRMS validates the molecular ion ([M+H]+ m/z ~257.2). FTIR shows carbonyl stretches (~1680–1700 cm⁻¹). Chiral HPLC with cellulose-based columns determines enantiopurity (e.g., 95% ee via asymmetric catalysis) .
Q. What are the recommended storage conditions and handling protocols for this compound?
Store under inert atmosphere (argon) at -20°C in sealed, light-resistant containers with desiccants. Use PPE (nitrile gloves, goggles) and handle in a fume hood. Avoid moisture and temperatures >40°C. Shelf life exceeds 12 months under these conditions .
Q. How is purity assessed, and how are trace impurities identified?
Purity is evaluated via HPLC/GC (≥98% threshold) and combustion analysis. Trace impurities (e.g., de-Boc products) are identified using LC-MS (Q-TOF systems). Chiral HPLC resolves enantiomeric contaminants, while residual solvents are quantified via GC-MS .
Q. What methodologies ensure safe scale-up from milligram to gram quantities?
Maintain molar ratios but increase solvent volumes 3-fold to manage exotherms. Use jacketed reactors for temperature control (±2°C), slow addition funnels for Boc anhydride, and silica columns (30:1 silica/sample ratio). Yields >90% are achievable with these adjustments .
Advanced Questions
Q. How can contradictions between computational predictions and experimental NMR data for stereochemistry be resolved?
Discrepancies arise from conformational flexibility. Resolve via:
- Variable-temperature NMR to assess dynamics.
- Comparing experimental coupling constants with DFT-calculated dihedral angles.
- NOESY/ROESY for spatial correlations.
- X-ray crystallography for structural validation. Cross-reference with asymmetric synthesis methods (e.g., iridium catalysis) for additional evidence .
Q. What strategies mitigate side reactions like N-overprotection or ring-opening?
Q. How does the 7R-methyl group influence reactivity in downstream derivatization?
The methyl group introduces steric hindrance, affecting:
Q. What mechanistic insights explain high enantioselectivity in iridium-catalyzed syntheses?
Iridium catalysts (e.g., [Ir(cod)Cl]₂ with chiral ligands) induce asymmetry via:
Q. Which computational tools predict physicochemical properties like LogP and solubility?
Use Schrödinger’s QikProp or ACD/Labs Percepta with:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
